4-Chloro-5,7-difluoroquinazoline
Overview
Description
4-Chloro-5,7-difluoroquinazoline is a chemical compound with the molecular formula C8H3ClF2N2 . It has a molecular weight of 200.57 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 4-Chloro-5,7-difluoroquinazoline is 1S/C8H3ClF2N2/c9-8-7-5(11)1-4(10)2-6(7)12-3-13-8/h1-3H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
4-Chloro-5,7-difluoroquinazoline is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques: The synthesis of various halogenated 2,4-diaminoquinazolines, including 4-Chloro-5,7-difluoroquinazoline, involves reactions with trifluorobenzonitrile and guanidine carbonate. High-resolution nuclear magnetic resonance spectroscopy is crucial in determining the product specificity of these reactions (Tomažič & Hynes, 1992).
- Reactivity and Derivatives: The compound's reactivity, particularly in forming derivatives, is explored in studies like the synthesis of 1‐[(2‐thiazolyl)methyl]quinolones, where the methylene bridge at position-1 in quinolone carboxylic esters shows involvement in the formation of a stable carbon‐nitrogen ylid (Izzo & Lee, 1988).
Biological Applications
- Antimicrobial and Antiviral Properties: Novel 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines, closely related to 4-Chloro-5,7-difluoroquinazoline, have been synthesized and evaluated as dual inhibitors of Mycobacterium tuberculosis and influenza virus. This highlights the compound's potential in antimicrobial and antiviral therapies (Marvadi et al., 2019).
- Antimalarial Activity: Research into aminoquinolines, including chloro-substituted variants, demonstrates their potential in inhibiting beta-hematin formation, a critical step in combating malaria. The presence of a chloro group in the quinoline ring is essential for this inhibitory activity, suggesting that 4-Chloro-5,7-difluoroquinazoline could have similar effects (Egan et al., 2000).
Pharmaceutical Development
- Drug Synthesis and Screening: The synthesis of hybrid isoniazid derivatives from 4-chloro-3,4-dihydroquinazolines, including testing for anti-malarial, anti-microbial, and anti-tuberculosis activities, demonstrates the compound's relevance in drug development. Additionally, in-silico molecular docking study and ADME properties were investigated (Patel et al., 2020).
Photophysical and Spectroscopic Studies
- Fluorescent Properties: The synthesis of fluorescent derivatives, such as 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile, indicates the potential of 4-Chloro-5,7-difluoroquinazoline in photophysical applications. Studies include electronic properties, nonlinear optical properties, and absorption-emission characteristics (Singh, Singh, & Khurana, 2017).
Safety And Hazards
The safety information for 4-Chloro-5,7-difluoroquinazoline indicates that it may be harmful if swallowed (H302), may cause skin irritation (H315), may cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
4-chloro-5,7-difluoroquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF2N2/c9-8-7-5(11)1-4(10)2-6(7)12-3-13-8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHQPNLHJJSYSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=CN=C2Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695039 | |
Record name | 4-Chloro-5,7-difluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5,7-difluoroquinazoline | |
CAS RN |
791602-75-0 | |
Record name | 4-Chloro-5,7-difluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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